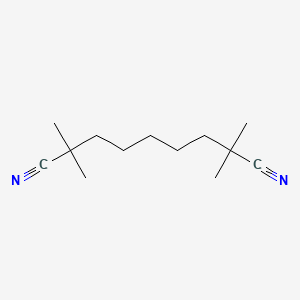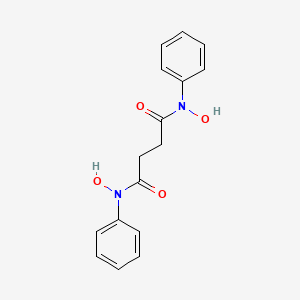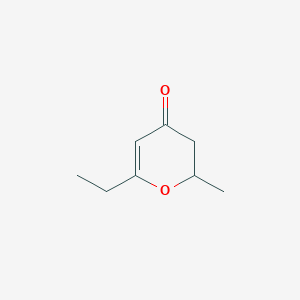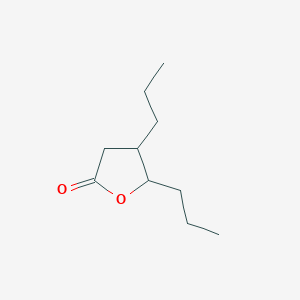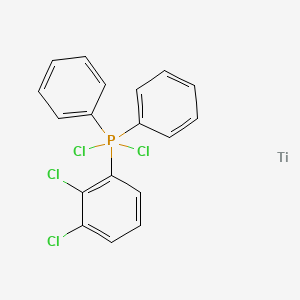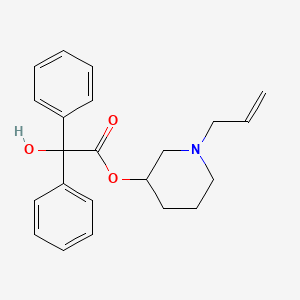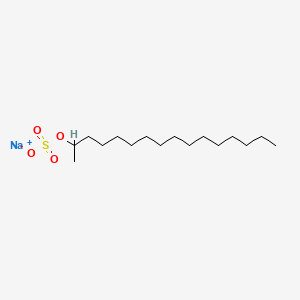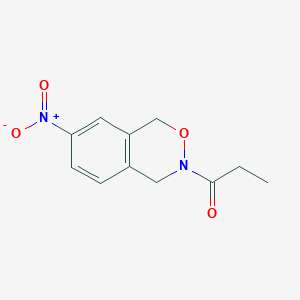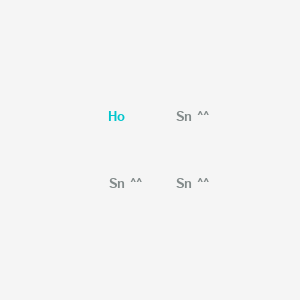
(1R,2R)-2-Methylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Methylcyclobutan-1-ol is a chiral organic compound with the molecular formula C5H10O. It is a cyclobutane derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon. The compound is notable for its stereochemistry, as it exists in the (1R,2R) configuration, meaning both substituents are on the same side of the cyclobutane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,2-dihalide, under basic conditions. For example, the reaction of 1,2-dibromo-2-methylpropane with a strong base like sodium hydroxide can yield this compound through an intramolecular nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation of a suitable precursor. For instance, the hydrogenation of 2-methylcyclobutanone in the presence of a chiral catalyst can produce this compound with high enantiomeric purity. This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Methylcyclobutanone
Reduction: 2-Methylcyclobutane
Substitution: 2-Methylcyclobutyl chloride
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with chiral centers.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Methylcyclobutan-1-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-Methylcyclobutan-1-ol: The enantiomer of (1R,2R)-2-Methylcyclobutan-1-ol, with opposite stereochemistry.
2-Methylcyclobutanone: A ketone derivative with similar structural features but different reactivity.
2-Methylcyclobutane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
21024-61-3 |
|---|---|
Molekularformel |
C5H10O |
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
(1R,2R)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
HVPLFSASJVVSHR-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]1O |
Kanonische SMILES |
CC1CCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


